Cas no 1261575-90-9 (3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde)
3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde
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- Inchi: 1S/C13H6F5NO2/c1-21-7-3-19-2-5(6(7)4-20)8-9(14)11(16)13(18)12(17)10(8)15/h2-4H,1H3
- InChI Key: LGPAMPWEZFZNKR-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1C1C=NC=C(C=1C=O)OC)F)F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 359
- XLogP3: 2.4
- Topological Polar Surface Area: 39.2
3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007692-250mg |
3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde |
1261575-90-9 | 97% | 250mg |
$720.80 | 2023-09-03 | |
| Alichem | A024007692-500mg |
3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde |
1261575-90-9 | 97% | 500mg |
$960.40 | 2023-09-03 | |
| Alichem | A024007692-1g |
3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde |
1261575-90-9 | 97% | 1g |
$1764.00 | 2023-09-03 |
3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde
Comprehensive Overview of 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde (CAS No. 1261575-90-9)
3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde (CAS No. 1261575-90-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemical research. This compound, characterized by its unique perfluorophenyl and isonicotinaldehyde moieties, serves as a versatile intermediate in the synthesis of advanced materials and bioactive molecules. Its methoxy group further enhances its reactivity, making it a valuable building block for researchers exploring novel chemical entities.
The growing interest in fluorinated compounds like 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde stems from their exceptional stability, lipophilicity, and ability to modulate biological activity. In recent years, the demand for fluorinated intermediates has surged, driven by their applications in pharmaceuticals, such as kinase inhibitors and antiviral agents. Searches for "perfluorophenyl derivatives uses" and "isonicotinaldehyde synthesis" have spiked, reflecting the compound's relevance in cutting-edge research.
From a structural perspective, the perfluorophenyl group in 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde contributes to its electron-deficient nature, which is pivotal for designing electron-accepting materials in organic electronics. This aligns with the rising trend of "organic semiconductor materials" searches, as industries seek sustainable alternatives to traditional silicon-based components. The compound's aldehyde functionality also enables facile derivatization, a feature highly sought after in combinatorial chemistry and drug discovery.
In agrochemical applications, 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde has shown promise as a precursor for crop protection agents. Its fluorine-rich structure imparts resistance to metabolic degradation, a key attribute for developing long-lasting pesticides. Online queries like "fluorine in agrochemicals" and "green chemistry pesticides" highlight the industry's focus on environmentally friendly solutions, where this compound could play a transformative role.
Synthetic methodologies for 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde often involve palladium-catalyzed cross-coupling reactions, a topic frequently searched as "C-C bond formation techniques." Researchers emphasize optimizing yields while minimizing heavy metal residues, addressing the "sustainable synthesis" trend. Analytical techniques such as NMR and HPLC-MS are critical for characterizing this compound, with "HPLC method development" being a common query among quality control specialists.
The compound's thermal stability and solubility profile make it suitable for high-performance coatings, another area witnessing increased search activity under terms like "advanced polymer additives." Its methoxy group can participate in hydrogen bonding, enhancing compatibility with polar matrices—a property leveraged in formulations for aerospace and automotive industries.
As regulatory landscapes evolve, particularly concerning PFAS (per- and polyfluoroalkyl substances), the judicious use of perfluorophenyl derivatives like 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde requires careful environmental assessment. This has spurred searches for "PFAS alternatives in synthesis" and "biodegradable fluorochemicals," indicating a shift toward eco-conscious innovation.
In conclusion, 3-Methoxy-5-(perfluorophenyl)isonicotinaldehyde (CAS No. 1261575-90-9) exemplifies the convergence of multidisciplinary research. Its applications span from drug discovery to smart materials, resonating with global search trends emphasizing sustainability and functionality. Continued exploration of its derivatives will likely yield breakthroughs aligned with the "molecular design for sustainability" paradigm dominating contemporary scientific discourse.
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